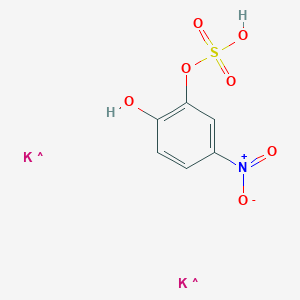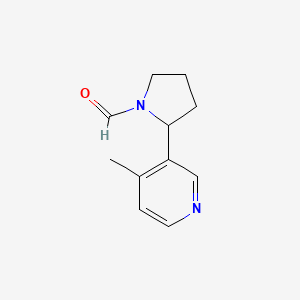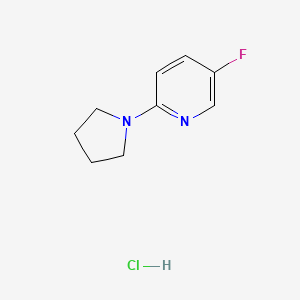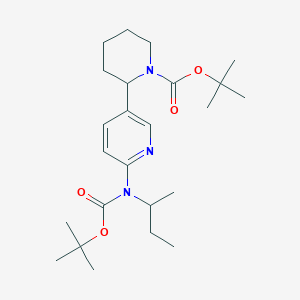
1-Ethenoxybutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylene Glycol Monovinyl Ether, also known as 4-Vinyloxybutanol, is an organic compound with the molecular formula C6H12O2. It is a colorless to light yellow liquid that is often stabilized with potassium hydroxide (KOH) to prevent polymerization. This compound is used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethylene Glycol Monovinyl Ether can be synthesized through the reaction of 1,4-butanediol with acetylene in the presence of a base such as sodium hydroxide (NaOH) and cesium fluoride (CsF). The reaction is typically carried out in a high-pressure reactor at temperatures around 136-138°C for about 3 hours . The reaction mixture is then cooled, and the product is purified through distillation.
Industrial Production Methods
Industrial production of Tetramethylene Glycol Monovinyl Ether follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The compound is often stabilized with KOH to prevent unwanted polymerization during storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylene Glycol Monovinyl Ether undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of acids or heat to form polyvinyl ethers.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The vinyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Polymerization: Catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (Cl2, Br2) or other electrophiles can be used.
Major Products Formed
Polymerization: Polyvinyl ethers.
Oxidation: Butyraldehyde or butyric acid.
Substitution: Halogenated butanol derivatives.
Wissenschaftliche Forschungsanwendungen
Tetramethylene Glycol Monovinyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of bio-compatible materials and drug delivery systems.
Medicine: Utilized in the development of medical devices and coatings due to its biocompatibility.
Industry: Applied in the production of adhesives, coatings, and sealants
Wirkmechanismus
The mechanism of action of Tetramethylene Glycol Monovinyl Ether involves its ability to undergo polymerization and form cross-linked networks. The vinyl group reacts with various initiators to form long polymer chains, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it useful in creating flexible and durable materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene Glycol Monovinyl Ether: Similar in structure but with an additional ethylene glycol unit.
1,4-Butanediol Divinyl Ether: Contains two vinyl ether groups, making it more reactive.
Ethylene Glycol Monovinyl Ether: Shorter chain length, leading to different physical properties.
Uniqueness
Tetramethylene Glycol Monovinyl Ether is unique due to its balance of reactivity and stability. The presence of both a hydroxyl group and a vinyl group allows it to participate in a wide range of chemical reactions, making it versatile for various applications .
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
1-ethenoxybutane-1,4-diol |
InChI |
InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h2,6-8H,1,3-5H2 |
InChI-Schlüssel |
JMOBUAHVOUUBEA-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(CCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B11823410.png)




![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)

![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)

